molecular formula C13H9N3O2 B2714530 2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid CAS No. 123533-43-7

2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid

Cat. No.: B2714530
CAS No.: 123533-43-7
M. Wt: 239.234
InChI Key: OHDZDYDRTBDVCR-UHFFFAOYSA-N
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Description

“2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid” is a chemical compound with the CAS Number: 123533-43-7 . It has a molecular weight of 239.23 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9N3O2/c17-12(18)11-10(9-5-2-1-3-6-9)15-13-14-7-4-8-16(11)13/h1-8H, (H,17,18) . This code provides a specific description of the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a melting point of 174-176°C . It has a density of 1.3±0.1 g/cm3 . The compound has 4 H bond acceptors and 1 H bond donor .

Scientific Research Applications

1. Anti-inflammatory and Analgesic Activities

2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid derivatives have been studied for their anti-inflammatory and analgesic properties. Research indicates that certain derivatives, like 6-methyl-2-phenylimidazo[1,2-A]pyridine-3-carboxylic acid, exhibit significant anti-inflammatory and analgesic activities, making them potential candidates for further pharmacological exploration (Di Chiacchio et al., 1998).

2. Corrosion Inhibition

The compound 2-phenylimidazo[1,2-A]pyrimidine-3-carbaldehyde, a derivative of this compound, has been investigated for its ability to inhibit corrosion in carbon steel. Studies using various methods, including gravimetric measurements and polarization studies, suggest that it acts as a mixed-type inhibitor, showing potential for use in industrial applications (Ech-chihbi et al., 2017).

3. Fluorescent Properties

Imidazo[1,2-A]pyrimidine derivatives, including those with a 2-phenylimidazo structure, have been evaluated for their fluorescent properties. These compounds have potential applications as biomarkers and photochemical sensors, with variations in luminescence based on different substituents in their structure (Velázquez-Olvera et al., 2012).

4. Antiprotozoal Activity

Quaternary 2-phenylimidazo[1,2-A]pyridinum salts, closely related to this compound, have shown significant antiprotozoal activity. These derivatives have been effective against Trypanosoma rhodesiense, indicating their potential as antiprotozoal drugs (Sundberg et al., 1990).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-12(18)11-10(9-5-2-1-3-6-9)15-13-14-7-4-8-16(11)13/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDZDYDRTBDVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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